molecular formula C44H47F2N9O5S B1684703 GSK1904529A CAS No. 1089283-49-7

GSK1904529A

Cat. No.: B1684703
CAS No.: 1089283-49-7
M. Wt: 852.0 g/mol
InChI Key: MOSKATHMXWSZTQ-UHFFFAOYSA-N
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Description

GSK1904529A is a potent, orally active, and ATP-competitive inhibitor targeting insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), with IC50 values of 27 nM and 25 nM, respectively . Its molecular formula is C44H47F2N9O5S (molecular weight: 851.96 Da), and it exhibits high selectivity for IGF-1R and IR over 45 other serine/threonine and tyrosine kinases (IC50 >1 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1904529 involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of GSK1904529 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

GSK1904529 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of GSK1904529 with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

GSK1904529A is a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and Insulin receptor (IR), with potential applications in cancer therapy and reversing drug resistance .

Scientific Research Applications

Inhibiting IGF-1R and IR this compound selectively inhibits IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively . It functions by blocking receptor autophosphorylation and downstream signaling, leading to cell cycle arrest .

Anti-tumor Activity this compound has demonstrated antitumor activity in various cancers . Preclinical evidence suggests that it inhibits the proliferation of several tumor cells by blocking IGF-1R signaling .

  • Multiple Myeloma and Ewing's Sarcoma: Cell lines derived from these hematologic and solid malignancies are the most sensitive to this compound .
  • Osteosarcoma: this compound inhibits osteosarcoma cell growth in vitro and in vivo, suggesting it has promising translational value for osteosarcoma treatment .
  • Malignant Glioma: this compound is a promising agent for the treatment of malignant glioma .
  • Other Tumors: this compound suppresses cell proliferation in a variety of tumor cells, including NCI-H929, TC-71, SK-N-MC, COLO 205, MCF7, and PREC .

Reversing Multidrug Resistance this compound can reverse multidrug resistance (MDR) in cells that overexpress the multidrug-resistance efflux transporter MRP1, which contributes to chemotherapy failure .

  • Sensitizing to Chemotherapeutic Agents: this compound increases the sensitivity of MRP1-overexpressing cells to chemotherapeutic agents .
  • Increasing Intracellular Accumulation: this compound increases the intracellular accumulation of chemotherapeutic drugs by inhibiting the efflux function of MRP1 .

Cell Cycle Modulation Treatment with this compound can induce cell cycle arrest .

  • G1-S Phase Arrest: this compound likely induces G1-S arrest in Saos-2 cells . In COLO 205, MCF-7, and NCI-H929 cells, this compound treatment resulted in cell accumulation in G1 and a decrease in S and G2-M phases .
  • G0/G1 Phase Arrest: this compound induces a G0/G1 phase cell cycle arrest .

Data Table of this compound Activity

TargetIC50 (nM)
IGF-1R27
IR25

In Vivo Studies

Tumor Growth Inhibition Oral administration of this compound has been shown to decrease the growth of human tumor xenografts in mice .

  • Saos-2 Tumors: this compound administration orally inhibited Saos-2 tumor growth in nude mice .
  • NIH-3T3/LISN Tumors: In NIH-3T3/LISN tumor-bearing mice, this compound (oral, 30 mg/kg, twice-daily) inhibited 98% tumor growth .
  • COLO 205 Xenografts: In COLO 205 xenograft mice, this compound (oral, 30 mg/kg, once daily) inhibited 75% tumor growth .
  • HT29 and BxPC3 Xenografts: this compound produced moderate tumor growth inhibition with no side effects at a dose of 30 mg/kg in HT29 and BxPC3 xenografts .

Effects on Blood Glucose Levels Despite the potent inhibitory activity of this compound on IR in vitro and in vivo, minimal effects on blood glucose levels are observed in animals at doses that show significant antitumor activity .

Mechanism of Action

GSK1904529 exerts its effects by selectively inhibiting the insulin-like growth factor-1 receptor and insulin receptor. It blocks receptor autophosphorylation, which in turn inhibits downstream signaling pathways involving Akt, IRS-1, and ERK. This leads to the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase . The compound’s high selectivity for these receptors makes it a valuable tool for studying their roles in various cellular processes .

Comparison with Similar Compounds

Mechanism of Action :

  • IGF-1R/IR Inhibition : GSK1904529A blocks ligand-induced phosphorylation of IGF-1R and IR, suppressing downstream signaling pathways (AKT, ERK, IRS-1) critical for tumor cell proliferation, survival, and metastasis .
  • Multidrug Resistance (MDR) Reversal: At non-toxic concentrations (≤0.1 µM), this compound inhibits MRP1 (Multidrug Resistance Protein 1)-mediated drug efflux, enhancing intracellular accumulation of chemotherapeutics like vincristine and vinblastine .

Antitumor Activity :

  • In vitro, this compound inhibits proliferation of osteosarcoma (Saos-2, MG-63), glioma, and multiple myeloma cells (IC50 range: 35–137 nM) .
  • In vivo, oral administration (5–30 mg/kg) suppresses tumor growth in xenograft models (e.g., 98% inhibition in NIH-3T3/LISN tumors) without significant effects on blood glucose levels .

Table 1: Comparative Analysis of this compound and Other IGF-1R/IR or MRP1 Inhibitors

Compound Targets (IC50) Mechanism Key Findings Clinical Relevance
This compound IGF-1R (27 nM), IR (25 nM) ATP-competitive, reversible Reverses MRP1-mediated MDR; induces G0/G1 arrest; minimal glucose disruption Phase I/II trials for solid tumors and sarcomas
Linsitinib IGF-1R (35 nM), IR (75 nM) ATP-competitive Modest antitumor activity in adrenocortical carcinoma; hyperglycemia reported Limited efficacy due to IR cross-reactivity
GSK1838705A IGF-1R (2 nM), IR (1.6 nM) Reversible inhibitor Broad kinase activity (ALK inhibition: IC50 = 0.5 nM) Preclinical studies; potential for ALK-driven cancers
MK571 MRP1 (IC50 ~25 µM) MRP1 substrate competitor Reverses MDR but lacks specificity; high concentrations required Used as a research tool; limited clinical utility
Imatinib BCR-ABL, MRP1 (IC50 ~5 µM) Tyrosine kinase inhibitor Weak MRP1 inhibition; primary use in CML Approved for leukemia; MRP1 inhibition not clinically significant

Key Research Findings

Potency in MDR Reversal :

  • This compound (0.01–0.1 µM) reduced resistance to vincristine and vinblastine in MRP1-overexpressing HEK293/MRP1 cells, outperforming MK571 (25 µM) .
  • Increased intracellular accumulation of [³H]-vinblastine by 2.5-fold, comparable to 50 µM MK571 .

Selectivity Over Other Inhibitors: Unlike linsitinib, this compound showed minimal glucose disruption in vivo despite IR inhibition, likely due to differential tissue targeting . In osteosarcoma models, this compound selectively inhibited IGF-1R-dependent cells (Saos-2, MG-63) but spared non-cancerous osteoblasts (OB-6) .

In contrast, indomethacin and probenecid (non-selective MRP1 inhibitors) showed inconsistent efficacy and toxicity .

In Vivo Efficacy: this compound (25 mg/kg) achieved 75% tumor growth inhibition in COLO 205 xenografts, surpassing AG-1024 and NVP-ADW742 in potency .

Biological Activity

GSK1904529A is a small molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (IR), demonstrating significant biological activity against various malignancies, particularly osteosarcoma. This compound has been extensively studied for its potential therapeutic applications due to its ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells.

This compound functions primarily as an ATP-competitive inhibitor of IGF1R and IR, leading to the blockade of receptor autophosphorylation and downstream signaling pathways. The effective inhibition of these receptors results in decreased phosphorylation of key signaling molecules such as AKT and ERK, which are critical for cell survival and proliferation.

Key Findings

  • Inhibition of IGF1R Activation : this compound significantly inhibits IGF1R activation in osteosarcoma cells, as evidenced by reduced levels of phosphorylated IGF1R and IRS-1 following treatment .
  • Cell Proliferation : In vitro studies show that this compound reduces the proliferation of established osteosarcoma cell lines (e.g., Saos-2, MG-63) and primary human osteosarcoma cells at nanomolar concentrations. The compound induces a G1-S phase arrest in the cell cycle, suggesting a mechanism of action that halts cell division .
  • Selectivity : The compound exhibits selectivity towards cancerous cells with high IGF1R expression, showing minimal effects on non-cancerous human osteoblastic cells (OB-6) where IGF1R activation is low .

Table 1: IC50 Values for this compound

ReceptorIC50 (nM)
IGF1R27 ± 10
IR25 ± 11

These values indicate the potency of this compound in inhibiting receptor activity, with lower IC50 values reflecting higher efficacy .

Table 2: Effects on Cell Proliferation

Cell LineTreatment Concentration (nM)Proliferation Inhibition (%)
Saos-2250Significant
MG-63250Significant
OB-6250Minimal

The data shows that while this compound effectively inhibits proliferation in osteosarcoma cell lines, it does not affect non-cancerous cells .

Preclinical Studies

In preclinical models, this compound has demonstrated promising antitumor activity:

  • Osteosarcoma Models : In vivo studies showed that oral administration of this compound significantly reduced tumor growth in xenograft models derived from osteosarcoma cells. This reduction correlates with decreased IGF1R phosphorylation in treated tumors .
  • Combination Therapies : Research indicates that this compound may enhance the efficacy of other therapeutic agents when used in combination. For instance, studies have shown synergistic effects when combined with MEK inhibitors against mutant RAS-expressing cancer cells .

Clinical Implications

This compound's ability to selectively target IGF1R-dependent tumors positions it as a potential candidate for clinical trials aimed at treating various malignancies, especially those resistant to conventional therapies. Its minimal impact on blood glucose levels during effective doses further supports its therapeutic promise without significant metabolic side effects .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GSK1904529A in inhibiting cancer cell proliferation?

this compound is a selective, ATP-competitive inhibitor of insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (IR) tyrosine kinases. It blocks IGF1R autophosphorylation (IC50 = 27 nM for IGF1R; 25 nM for IR), thereby suppressing downstream signaling pathways (e.g., AKT and ERK) critical for cell survival and proliferation . Methodologically, researchers should validate IGF1R/IR inhibition via Western blotting for phosphorylated IGF1R/IRS-1 and downstream targets (e.g., p-AKT, p-ERK) in treated vs. untreated cells .

Q. What experimental models are commonly used to assess this compound’s antitumor efficacy?

  • In vitro : Established osteosarcoma (OS) cell lines (e.g., Saos-2, MG-63) and primary human OS cells are treated with this compound (50–250 nM) for 24–72 hours. Proliferation is quantified via MTT assays, BrdU ELISA (for DNA synthesis), and colony formation assays .
  • In vivo : Subcutaneous xenograft models (e.g., Saos-2 tumors in nude mice) with daily oral administration of this compound (5–25 mg/kg) for 20–50 days. Tumor volume is calculated as (length × width²)/2, and statistical significance is assessed via one-way ANOVA with Bonferroni post hoc tests .

Q. How does this compound affect the cell cycle in IGF1R-dependent cancer cells?

this compound induces G1-S phase arrest in sensitive cell lines (e.g., COLO 205, MCF-7). Flow cytometry with propidium iodide staining reveals increased G0-G1 phase cells (e.g., from 45% to 65% in Saos-2 cells at 250 nM) and reduced S/G2-M populations. This is linked to downregulation of cyclin D1 and CDK4/6, key regulators of G1 progression .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptosis induction by this compound across different cancer types?

While this compound inhibits proliferation in OS cells (Saos-2, MG-63), it does not induce apoptosis (caspase-3 activity, TUNEL assays). In contrast, glioma cells show apoptosis induction under similar conditions. To address this discrepancy, researchers should:

  • Compare baseline IGF1R activation levels across cancer types (e.g., high in gliomas vs. moderate in OS).
  • Use combinatorial assays (e.g., Annexin V/PI staining, mitochondrial membrane potential tests) to rule out cell-type-specific apoptotic triggers .

Q. What strategies can enhance this compound’s efficacy in multidrug-resistant (MDR) cancers?

this compound reverses MRP1-mediated drug resistance by inhibiting efflux of chemotherapeutics (e.g., vinblastine). Researchers can:

  • Co-treat with MRP1 substrates (e.g., doxorubicin) and measure intracellular drug accumulation via scintillation counting.
  • Validate synergy using Chou-Talalay combination indices and assess cell cycle arrest (G0/G1) via flow cytometry .

Q. How does IGF1R knockdown influence this compound’s activity in OS cells?

IGF1R silencing (via shRNA) in Saos-2 cells abolishes this compound’s antiproliferative effects (e.g., MTT OD reduction from 1.2 to 0.8 in controls vs. no change in IGF1R-silenced cells). This confirms IGF1R as the primary target. Researchers should:

  • Use dual luciferase reporters to monitor IGF1R pathway activity post-knockdown.
  • Compare phosphoproteomic profiles of silenced vs. treated cells to identify compensatory pathways .

Q. What are the implications of this compound’s selectivity for cancer cells over normal cells?

this compound spares non-cancerous osteoblastic cells (e.g., OB-6) due to their low basal IGF1R activation. To validate selectivity:

  • Perform dose-response curves (1–1000 nM) in normal vs. cancer cells.
  • Assess off-target effects using kinase profiling panels (e.g., 45+ serine/threonine/tyrosine kinases) to confirm specificity .

Q. Methodological Considerations

Parameter Recommended Approach Key References
Dose Optimization Use 50–250 nM for in vitro studies; 5–25 mg/kg for in vivo (oral gavage, daily).
Apoptosis Assays Combine caspase-3 activity, TUNEL staining, and mitochondrial depolarization assays.
Statistical Analysis Apply one-way ANOVA with Bonferroni correction for multiple comparisons (α = 0.05).
Resistance Studies Co-treat with MRP1 substrates and quantify intracellular drug retention via HPLC/MS.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H47F2N9O5S/c1-5-28-26-35(38(60-3)27-36(28)53-19-15-30(16-20-53)52-21-23-54(24-22-52)61(4,57)58)49-44-47-17-14-34(48-44)42-40(50-39-11-6-7-18-55(39)42)29-12-13-37(59-2)31(25-29)43(56)51-41-32(45)9-8-10-33(41)46/h6-14,17-18,25-27,30H,5,15-16,19-24H2,1-4H3,(H,51,56)(H,47,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSKATHMXWSZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H47F2N9O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648776
Record name N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089283-49-7
Record name N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-[3-(2-chloro-4-pyrimidinyl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide (Intermediate Example 2) (23.0 g, 46.8 mmol), 5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline (Example 206, Step B) (18.6 g, 46.8 mmol) and HCl (4N,1,4-Dioxane, 23.4 mL, 93.6 mmol) in trifluoroethanol (200 mL) was heated in a sealed vessel at 85° C. for 48 h. After cooling to rt, the reaction mixture was treated with an excess of 7N NH3 in MeOH and then subjected to filtration. The filtrate was concentrated onto silica gel and purified by flash chromatography. The chromatographed product was dissolved in DCM and treated with an excess of diethyl ether. The resultant bright yellow precipitate was collected by filtration and then recrystallized from DCM and EtOH to afford the title compound N-(2,6-difluorophenyl)-5-(3-{2-[(5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}phenyl)amino]-4-pyrimidinyl}imidazo[1,2-a]pyridin-2-yl)-2-(methyloxy)benzamide (28.2 g, 67%).
Name
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-[3-(2-chloro-4-pyrimidinyl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide (Intermediate Example 2) (0.60 g, 1.22 mmol), 5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline (Example 206, Step B) (0.48 g, 1.22 mmol) and HCl (4N,1,4-Dioxane, 0.61 mL, 2.44 mmol) in trifluoroethanol (15 mL) was heated at 170° C. for 40 min in the microwave. The reaction mixture was concentrated onto silica gel and purified by flash column chromatography. Recrystallization from DCM and EtOH afforded the title compound N-(2,6-difluorophenyl)-5-(3-{2-[(5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}phenyl)amino]-4-pyrimidinyl}imidazo[1,2-a]pyridin-2-yl)-2-(methyloxy)benzamide (0.61 g, 56%).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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